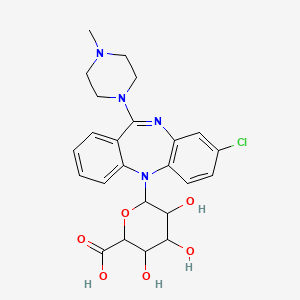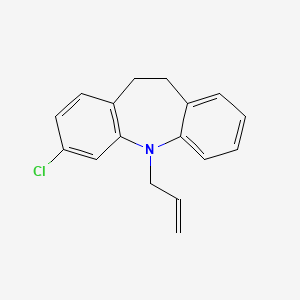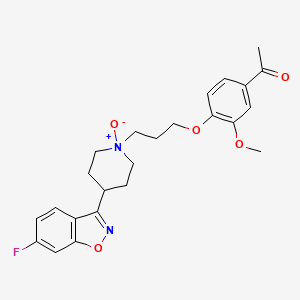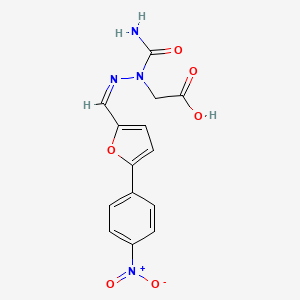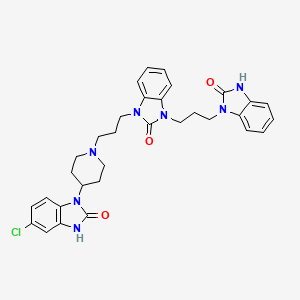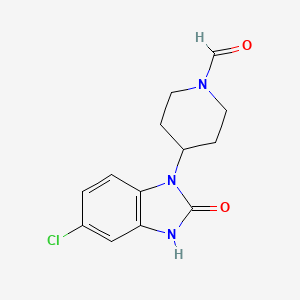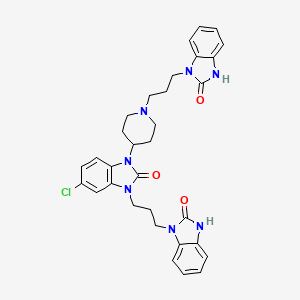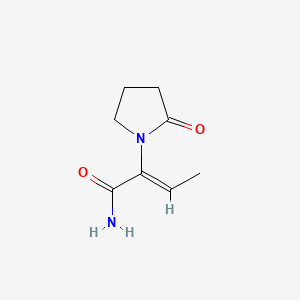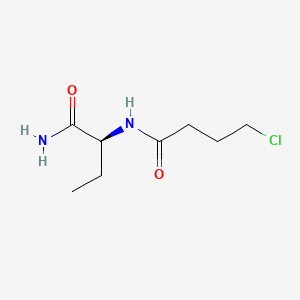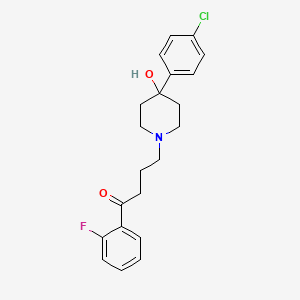
Impureté B de l'halopéridol
Vue d'ensemble
Description
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
Haloperidol Impurity B is a positional isomer and impurity of the antipsychotic agent Haloperidol.
Applications De Recherche Scientifique
Dosage des médicaments dans les tissus cérébraux
L'impureté B de l'halopéridol a été utilisée dans la préparation d'un polymère à empreinte moléculaire (MIP) pour le dosage des médicaments dans les tissus cérébraux {svg_1}. Le MIP a été appliqué pour l'extraction sélective et l'analyse de l'halopéridol dans les tissus cérébraux de lapin {svg_2}. Cette méthode pourrait extraire et concentrer efficacement l'halopéridol des tissus cérébraux en présence d'autres médicaments {svg_3}.
Développement de méthodes analytiques
L'this compound EP peut être utilisée pour le développement de méthodes analytiques {svg_4}. Elle peut être utilisée pour développer de nouvelles méthodes d'analyse de la présence et de la quantité d'halopéridol dans divers échantillons {svg_5}.
Validation de la méthode
Ce composé est également utilisé dans la validation de la méthode {svg_6}. Il peut être utilisé pour valider l'exactitude et la fiabilité des méthodes développées pour l'analyse de l'halopéridol {svg_7}.
Application de contrôle de la qualité
L'this compound EP est utilisée dans l'application de contrôle de la qualité (CQ) pour les demandes d'autorisation abrégée de mise sur le marché (ANDA) ou pendant la production commerciale de l'halopéridol {svg_8}. Elle aide à garantir la qualité du médicament pendant sa production {svg_9}.
Profil d'impuretés à indication de stabilité
L'this compound est utilisée dans le développement d'un profil d'impuretés à indication de stabilité de l'injection de décanoate d'halopéridol {svg_10}. Ceci aide à comprendre la stabilité du médicament dans diverses conditions {svg_11}.
Optimisation des artefacts
La méthode optimisée d'analyse de l'injection de décanoate d'halopéridol a été en mesure de résoudre le pic fantôme observé en raison du changement de gradient de la phase mobile et est capable de séparer les impuretés polaires et non polaires en 60 minutes, en une seule méthode, avec une résolution de plus de 2,0 entre les impuretés adjacentes {svg_12}.
Mécanisme D'action
Target of Action
Haloperidol, the parent compound of Haloperidol Impurity B, is known to exert its antipsychotic effect through its strong antagonism of the dopamine receptor (mainly D2), particularly within the mesolimbic and mesocortical systems of the brain . The dopamine D2 receptor is a primary target in the treatment of several psychotic disorders including schizophrenia, acute psychosis, and other severe behavioral states .
Mode of Action
Haloperidol acts as a potent antagonist of the dopamine D2 receptor. It binds to these receptors and blocks the action of dopamine, a neurotransmitter that plays a significant role in reward, motivation, and behavior . This blockage can help to reduce hallucinations, delusions, and improve concentration .
Biochemical Pathways
Haloperidol affects several biochemical pathways. Its primary mechanism involves the antagonism of dopamine receptors, which leads to changes in downstream signaling pathways. This can result in alterations in the release of other neurotransmitters and changes in neuronal firing patterns . Additionally, haloperidol has been shown to affect the ubiquitin pathway, possibly aiding cellular processes regulated by this pathway such as signal transduction, synaptic plasticity, intracellular trafficking, endocytosis, DNA repair, and neural activity .
Pharmacokinetics
The pharmacokinetics of haloperidol involve various metabolic pathways and interactions with cytochrome P450 (CYP) isoforms. Haloperidol is a substrate of CYP3A4 and an inhibitor, as well as a stimulator, of CYP2D6 . The reduced form of haloperidol is also a substrate of CYP3A4 and an inhibitor of CYP2D6 . These interactions can influence the drug’s absorption, distribution, metabolism, and excretion (ADME), thereby affecting its bioavailability .
Result of Action
The molecular and cellular effects of haloperidol’s action primarily involve the reduction of overactive dopamine signaling, which can help to alleviate symptoms of psychosis . It’s important to note that the use of haloperidol can also lead to side effects, including movement disorders induced by dopamine-blockade such as drug-induced parkinsonism, akathisia, dystonia, tardive dyskinesia, as well as other side effects including sedation, weight gain, and prolactin changes .
Action Environment
The action, efficacy, and stability of haloperidol can be influenced by various environmental factors. For instance, co-administration with other drugs can lead to pharmacokinetic interactions . Additionally, factors such as diet and smoking can potentially influence the drug’s metabolism and efficacy .
Propriétés
IUPAC Name |
4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(2-fluorophenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClFNO2/c22-17-9-7-16(8-10-17)21(26)11-14-24(15-12-21)13-3-6-20(25)18-4-1-2-5-19(18)23/h1-2,4-5,7-10,26H,3,6,11-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVMQMKGIVIILI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70160908 | |
| Record name | 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(2-fluorophenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70160908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391052-53-1 | |
| Record name | 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(2-fluorophenyl)butan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391052531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(2-fluorophenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70160908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(2-fluoro-phenyl)butan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDIN-1-YL)-1-(2-FLUOROPHENYL)BUTAN-1-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZQO8KXL92 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11,11'-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine](/img/structure/B602231.png)
